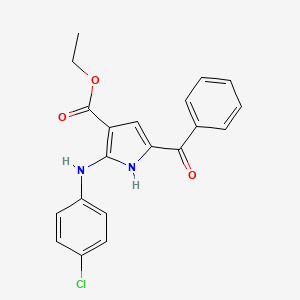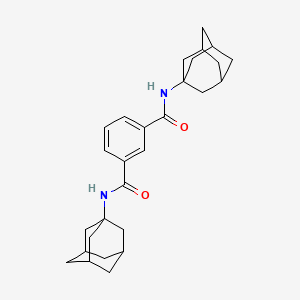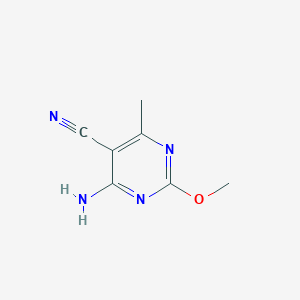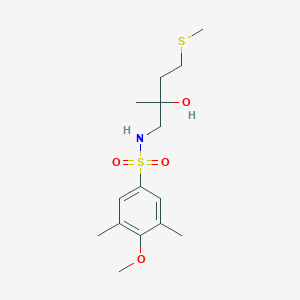
丁基 2-(((4-氧代-3,4-二氢喹唑啉-2-基)甲基)硫代)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate: is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde and thioglycolic acid.
Reaction Steps: The aldehyde group of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde reacts with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form the thioacetate derivative.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality.
Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reaction conditions to maintain yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.
Dihydroquinazolines: Formed through the reduction of the quinazoline ring.
Substituted Derivatives: Various nucleophilic substitution products.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their biological activities. Biology: Quinazoline derivatives, including this compound, are investigated for their potential as antimicrobial and antitumor agents. Medicine: Research is ongoing to explore the therapeutic potential of quinazoline derivatives in treating various diseases, including cancer and infections. Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals due to its biological activity.
作用机制
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways .
Result of Action
Quinazolinone derivatives are known to have a wide range of biological activities .
相似化合物的比较
Quinazoline-2-carboxylic acid derivatives: These compounds share structural similarities and exhibit similar biological activities.
Thioacetate derivatives of other heterocycles: Compounds with thioacetate groups attached to different heterocyclic rings also show comparable properties.
Uniqueness: The presence of the butyl group in Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to similar compounds without this group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQBGCMLKWLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)


![(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2406443.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-nitrobenzoate](/img/structure/B2406456.png)
